molecular formula C17H23IO3 B3025163 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone CAS No. 898785-64-3

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone

Cat. No.: B3025163
CAS No.: 898785-64-3
M. Wt: 402.27 g/mol
InChI Key: AGUCJKUAIWWONV-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone is an organic compound that features a unique combination of a dioxane ring and an iodinated valerophenone moiety

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone typically involves the formation of the dioxane ring followed by the introduction of the iodinated valerophenone group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with an appropriate iodinated precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone involves its interaction with molecular targets through its functional groups. The iodine atom, in particular, can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The dioxane ring provides structural stability and can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone
  • 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1H-pyrrole-2-carbaldehyde

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodovalerophenone is unique due to the presence of the iodinated valerophenone moiety, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential applications in medicinal chemistry. The combination of the dioxane ring and the iodinated group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUCJKUAIWWONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645908
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-64-3
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone
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5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodovalerophenone

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